1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea
Overview
Description
1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group attached to a 3,4-dimethylphenyl ring and a 2-hydroxyethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea typically involves the reaction of 3,4-dimethylaniline with 2-chloroethanol in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Base such as sodium hydroxide or potassium carbonate
The reaction proceeds through the formation of an intermediate, which then reacts with thiourea to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitro groups in the presence of Lewis acids such as aluminum chloride.
Major Products Formed
Oxidation: Sulfonyl derivatives
Reduction: Amines
Substitution: Halogenated or nitro-substituted derivatives
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The compound’s ability to undergo various chemical reactions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-3-(2-hydroxyethyl)thiourea
- 1-(3,4-Dimethylphenyl)thiourea
- 1-(2-Hydroxyethyl)thiourea
Uniqueness
1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea is unique due to the presence of both the 3,4-dimethylphenyl and 2-hydroxyethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-hydroxyethyl)thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-8-3-4-10(7-9(8)2)13-11(15)12-5-6-14/h3-4,7,14H,5-6H2,1-2H3,(H2,12,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXAWIJZQJGVHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NCCO)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369667 | |
Record name | GNF-Pf-3762 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52266-72-5 | |
Record name | NSC143339 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143339 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | GNF-Pf-3762 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80369667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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